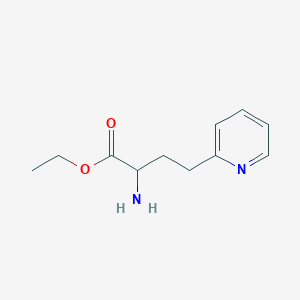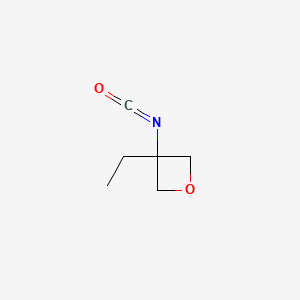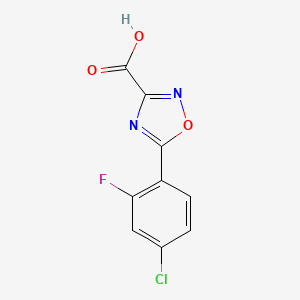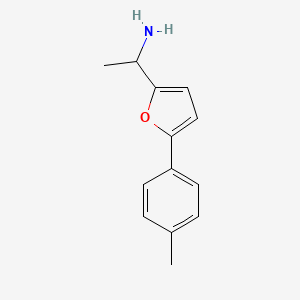
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The molecular formula of this compound is C12H15F3N2O, and it has a molecular weight of 260.26 g/mol
準備方法
The synthesis of 1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product while minimizing the reaction time and energy consumption .
化学反応の分析
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The methoxy and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenylpiperazine derivatives.
科学的研究の応用
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent.
Material Science: The unique chemical structure of this compound makes it suitable for use in the synthesis of advanced materials, such as polymers and coatings, with enhanced properties.
Biological Research: Researchers use this compound to study its interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action and potential therapeutic benefits.
作用機序
The mechanism of action of 1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets in the body. This compound is known to modulate the activity of certain neurotransmitter receptors, such as serotonin and dopamine receptors. By binding to these receptors, it can influence the release and uptake of neurotransmitters, leading to various physiological effects .
The pathways involved in its mechanism of action include the modulation of signal transduction pathways associated with neurotransmitter receptors. This modulation can result in changes in neuronal activity and behavior, making it a potential candidate for the treatment of neurological disorders .
類似化合物との比較
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Trifluoromethylphenyl)piperazine: This compound lacks the methoxy group but shares the trifluoromethyl group on the phenyl ring.
1-(3-Methoxyphenyl)piperazine: This compound lacks the trifluoromethyl group but contains the methoxy group.
1-(3-Chlorophenyl)piperazine: This compound contains a chlorine atom instead of the trifluoromethyl group.
The uniqueness of this compound lies in the combination of the methoxy and trifluoromethyl groups, which contribute to its specific chemical and biological properties.
特性
分子式 |
C12H15F3N2O |
|---|---|
分子量 |
260.26 g/mol |
IUPAC名 |
1-[3-methoxy-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H15F3N2O/c1-18-11-8-9(17-6-4-16-5-7-17)2-3-10(11)12(13,14)15/h2-3,8,16H,4-7H2,1H3 |
InChIキー |
ZQGCFQYZFMFRRR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)

![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)



![3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13533788.png)
![Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13533796.png)




